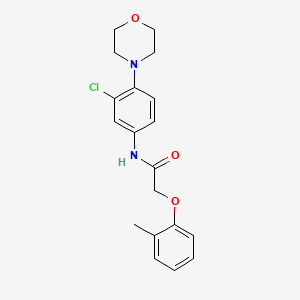![molecular formula C22H26N2O5 B3458885 2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B3458885.png)
2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone
概要
説明
2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic compound known for its diverse biological activities. The compound features a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group and a phenyl group, making it a valuable molecule in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trimethoxybenzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzoyl-substituted piperazine.
Addition of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
化学反応の分析
Types of Reactions
2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit carbonic anhydrase and the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The trimethoxybenzoyl group plays a crucial role in binding to the active sites of these targets, enhancing the compound’s potency and selectivity.
類似化合物との比較
Similar Compounds
1-(2,5-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: Shares the trimethoxybenzoyl group but differs in the substitution pattern on the piperazine ring.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Contains a similar trimethoxybenzoyl group but with a different core structure.
Uniqueness
2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl and trimethoxybenzoyl groups enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
2-phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-14-17(15-19(28-2)21(18)29-3)22(26)24-11-9-23(10-12-24)20(25)13-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFPECUIWQIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3458832.png)
![3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B3458858.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)

![1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458873.png)
![1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458876.png)
![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3458880.png)
![3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B3458888.png)
